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Abstract
Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a critical

role in regulating a multitude of cellular processes, including signal transduction, gene

expression, and protein degradation.[1] Its dysregulation has been implicated in the

pathogenesis of numerous diseases, particularly cancer, making it an attractive therapeutic

target.[2][3] This technical guide provides a comprehensive overview of USP21 function and

the application of chemical probes to elucidate its biological roles. We present detailed

experimental protocols for key assays, quantitative data for the potent and selective USP21

inhibitor BAY-805, and visual representations of relevant signaling pathways and experimental

workflows to empower researchers in their investigation of this important enzyme.

Introduction to USP21
USP21 is a member of the ubiquitin-specific protease family, the largest subfamily of DUBs.[2]

It antagonizes the process of ubiquitination by removing ubiquitin moieties from substrate

proteins, thereby regulating their stability, activity, and localization.[1][2] USP21 is known to

cleave various ubiquitin chain linkages, including K48- and K63-linked polyubiquitin chains, as

well as monoubiquitin.[2] The enzyme is composed of a catalytic C-terminal domain and a

disordered N-terminal region.[2] While predominantly cytoplasmic, USP21 can also be found in

the nucleus, reflecting its diverse range of substrates in different cellular compartments.[2]

Functionally, USP21 is involved in several key signaling pathways:
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NF-κB Signaling: USP21 can negatively regulate TNFα-induced NF-κB activation by

deubiquitinating and stabilizing Receptor-Interacting Protein 1 (RIP1).[2][4] However, other

studies suggest a positive regulatory role by stabilizing IL-33, which promotes the

transcription of the NF-κB subunit p65.[4]

Wnt/β-catenin Signaling: USP21 enhances Wnt signaling by deubiquitinating and stabilizing

the transcription factor TCF7, a key mediator of the pathway.[4][5][6] It is also presumed to

be involved in the regulation of this pathway through its substrate FoxM1.[4]

MAPK/ERK Signaling: In hepatocellular carcinoma, USP21 stabilizes MEK2, a kinase in the

MAPK/ERK cascade, by removing K48-linked polyubiquitin chains, leading to sustained

proliferation.[7] It also promotes the expression of MAPK1 (ERK2) by stabilizing the

transcription factor GATA3.[4][7]

Hippo Signaling: USP21 can regulate the Hippo pathway by controlling the stability of MARK

kinases, which are upstream activators of the pathway.[8][9][10]

Given its significant role in these pathways, which are often dysregulated in cancer, USP21 has

emerged as a promising target for therapeutic intervention.[3]

Chemical Probes for USP21
The development of potent and selective chemical probes is crucial for dissecting the cellular

functions of enzymes like USP21. BAY-805 is the first-in-class, highly potent, and selective,

non-covalent inhibitor of USP21.[1][11][12] It serves as a valuable tool for in vitro and cellular

studies to probe the biology of USP21.[1][12]

Quantitative Data for USP21 Inhibitors
The following table summarizes the key quantitative data for the USP21 chemical probe BAY-

805 and its less active enantiomer, BAY-728, which serves as a negative control.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the

function of USP21 using chemical probes.

In Vitro Deubiquitination (DUB) Assay
This assay measures the enzymatic activity of USP21 by monitoring the cleavage of a

fluorogenic ubiquitin substrate.

Materials:

Recombinant human USP21 protein

Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin) substrate

DUB Assay Buffer (50 mM Tris-HCl pH 7.2, 50 mM MgCl2, 250 mM KCl, 10 mM DTT)[15]

Test compounds (e.g., BAY-805) dissolved in DMSO

96-well black microplate

Microplate reader capable of fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

[16]

Procedure:

Prepare serial dilutions of the test compound in DUB Assay Buffer.

In a 96-well plate, add the test compound dilutions. Include a DMSO-only control.

Add recombinant USP21 to each well to a final concentration of 100 pM - 100 nM (optimal

concentration should be determined empirically).[16]

Pre-incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.

[15]

Initiate the reaction by adding Ub-AMC to each well to a final concentration of 0.1-20 µM (a

starting concentration of 500 nM is recommended).[16]
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Immediately begin monitoring the increase in fluorescence at 360 nm excitation and 460 nm

emission over time (e.g., every 30 seconds for 30 minutes) at 37°C.[17]

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of

the test compound.

Plot the reaction velocity against the compound concentration and fit the data to a dose-

response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the engagement of a chemical probe with its target

protein in a cellular context, based on ligand-induced thermal stabilization.[18][19][20]

Materials:

HEK293T cells

Complete culture medium (e.g., DMEM with 10% FBS)

Test compound (e.g., BAY-805) and negative control (e.g., BAY-728) dissolved in DMSO

Phosphate-buffered saline (PBS)

PCR tubes or 384-well PCR plate

Thermal cycler

Lysis buffer (e.g., Passive Lysis Buffer)

BCA protein assay kit

SDS-PAGE gels and Western blotting reagents

Primary antibody against USP21

HRP-conjugated secondary antibody

ECL detection reagent and imaging system
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Procedure:

Cell Treatment: Seed HEK293T cells and grow to 80-90% confluency. Treat cells with the

test compound or DMSO (vehicle control) at the desired concentrations for 1 hour at 37°C.

[14][18]

Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of

temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

[18][21] Include an unheated control.

Cell Lysis: Lyse the cells by adding lysis buffer and incubating with gentle shaking.

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g.,

20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[18]

Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the

protein concentration of each sample using a BCA assay.

Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-

PAGE and Western blotting using an anti-USP21 antibody.

Data Analysis: Quantify the band intensities of soluble USP21 at each temperature. Plot the

percentage of soluble USP21 against the temperature to generate a melting curve. A shift in

the melting curve to a higher temperature in the presence of the compound indicates target

engagement.

NF-κB Dual-Luciferase Reporter Assay
This cell-based assay measures the effect of USP21 inhibition on the NF-κB signaling pathway.

Inhibition of USP21 leads to the accumulation of ubiquitinated RIP1, which activates the NF-κB

pathway and drives the expression of a luciferase reporter gene.[1][11]

Materials:

HEK293 cells

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly

luciferase expression)
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Control plasmid with a constitutively active promoter (e.g., TK promoter) driving Renilla

luciferase expression

Transfection reagent

Complete culture medium

Test compound (e.g., BAY-805)

TNF-α (optional, as a positive control for NF-κB activation)

Dual-Glo® Luciferase Assay System

96-well white, clear-bottom microplate

Luminometer

Procedure:

Transfection: Co-transfect HEK293 cells with the NF-κB firefly luciferase reporter plasmid

and the Renilla luciferase control plasmid. Seed the transfected cells into a 96-well plate.

Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test

compound for 6 to 24 hours.[22] Include a DMSO control.

Cell Lysis: Remove the medium and lyse the cells using Passive Lysis Buffer.[23]

Luciferase Assay:

Add Luciferase Assay Reagent (firefly substrate) to each well and measure the firefly

luminescence.[24]

Add Stop & Glo® Reagent (Renilla substrate) to each well and measure the Renilla

luminescence.[22]

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for

each well. Plot the normalized luciferase activity against the compound concentration to

determine the EC50 value for NF-κB activation.
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Proteomics-Based Substrate Identification
This approach aims to identify cellular substrates of USP21 by comparing the ubiquitination

landscape of cells treated with a USP21 inhibitor versus control cells.

Materials:

Cells of interest (e.g., HEK293)

USP21 inhibitor (e.g., BAY-805)

Lysis buffer containing protease and DUB inhibitors (except for the target DUB)

Ubiquitin affinity matrix (e.g., Tandem Ubiquitin Binding Entities - TUBEs)

Mass spectrometer and associated reagents for quantitative proteomics (e.g., TMT labeling)

Procedure:

Cell Treatment: Treat cells with the USP21 inhibitor or DMSO for a defined period (e.g., 6

hours) to induce changes in the ubiquitination of USP21 substrates.[25]

Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.

Ubiquitinated Peptide Enrichment: Enrich for ubiquitinated peptides using an antibody that

recognizes the di-glycine remnant of ubiquitin on tryptic peptides or by using ubiquitin affinity

resins.

Quantitative Mass Spectrometry: Label the peptides from the inhibitor-treated and control

samples with different isotopic tags (e.g., TMT) and analyze them by LC-MS/MS.

Data Analysis: Identify and quantify the relative abundance of ubiquitinated peptides

between the two conditions. Proteins with significantly increased ubiquitination upon USP21

inhibition are considered putative substrates.

Visualizing USP21 in Cellular Processes
Signaling Pathways
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The following diagrams illustrate the role of USP21 in key signaling pathways.
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Caption: USP21 regulates key signaling pathways involved in cell fate.

Experimental Workflow
The following diagram outlines the general workflow for investigating USP21 function using a

chemical probe.
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Caption: Workflow for investigating USP21 function with chemical probes.
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Conclusion
USP21 is a multifaceted deubiquitinating enzyme with critical roles in various signaling

pathways central to cellular homeostasis and disease. The development of potent and selective

chemical probes, such as BAY-805, has provided invaluable tools for the detailed investigation

of its biological functions. This guide has provided a comprehensive overview of USP21, its

substrates, and its involvement in key signaling networks. The detailed experimental protocols

and data presented herein are intended to serve as a valuable resource for researchers in the

fields of cell biology, oncology, and drug discovery, facilitating further exploration of USP21 as a

potential therapeutic target. The continued application of these methodologies will undoubtedly

deepen our understanding of the intricate regulatory mechanisms governed by USP21 and

pave the way for novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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